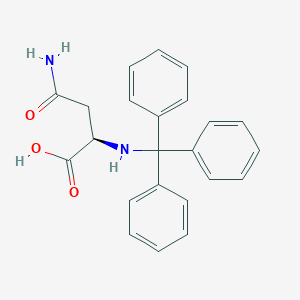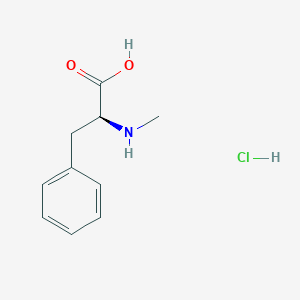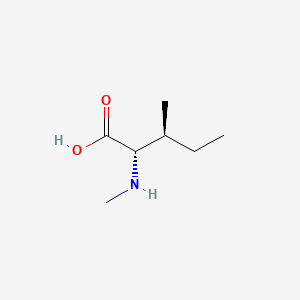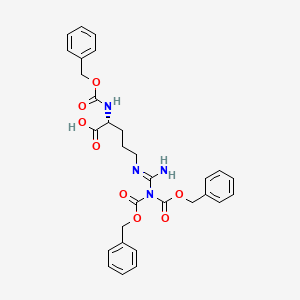
H-D-Phe(4-NO2)-OMe.HCl
Übersicht
Beschreibung
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride, also known as (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride, is a useful research compound. Its molecular formula is C10H13ClN2O4 and its molecular weight is 260.68. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptid-Selbstorganisation in der Nanomedizin
Moleküle, die auf dem Phe-Phe-Motiv basieren, zu dem auch „H-D-Phe(4-NO2)-OMe.HCl“ gehört, haben eine Reihe von Anwendungen in der Nanomedizin gefunden. Sie können die Selbstorganisation von kurzen Peptiden und ihren Analoga zu Nanostrukturen und Hydrogelen fördern {svg_1}. Diese Nanostrukturen können für die Wirkstoffabgabe, Biomaterialien und neue therapeutische Paradigmen verwendet werden {svg_2}.
Chemische Auflösung
“this compound” kann zur chemischen Auflösung von DL-Phenylalaninmethylester verwendet werden {svg_3}. Dieser Prozess ist wichtig für die Trennung von Enantiomeren im großen Maßstab, was für die Herstellung bestimmter Arzneimittel entscheidend ist {svg_4}.
Herstellung von Arzneimitteln
“this compound” ist eines der wichtigsten Derivate von D-Phenylalanin. Es wurde in großem Umfang bei der Synthese von Antidiabetika, Antitumormitteln, Anti-HIV-Medikamenten, Pestiziden und einigen kalorienfreien Süßstoffen verwendet {svg_5}.
Peptidsynthese
“this compound” kann in der Peptidsynthese in Lösung eingesetzt werden {svg_6}. Dieser Prozess ist wichtig für die Herstellung von Peptiden, die eine große Bandbreite an Anwendungen in der biologischen Forschung und Medizin haben {svg_7}.
Fungizide Eigenschaften
Die Nitrophenolverbindungen, zu denen auch “this compound” gehört, werden als Zwischenprodukte bei der Herstellung von Fungiziden verwendet {svg_8}. Diese Verbindungen können durch Entfernen von Eisen Schutz vor oxidativem Schaden bieten {svg_9}.
Umprogrammierung natürlicher Proteine
Unnatürliche Aminosäuren, wie z. B. “this compound”, bieten eine große Bandbreite an Anwendungen. Sie können zur Umprogrammierung natürlicher Proteine verwendet werden, um Antikörper-Wirkstoff-Konjugate, Sonden für Konformations- und Struktur-Aktivitätsänderungen von Proteinen, Peptid-basierte Bildgebung, antimikrobielle Aktivitäten usw. zu erzeugen {svg_10}.
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHMRXRBXYHLRA-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


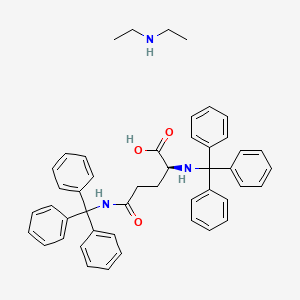
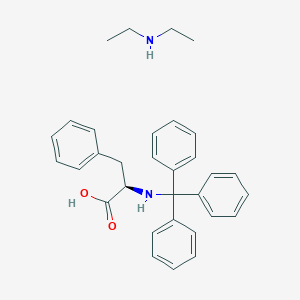
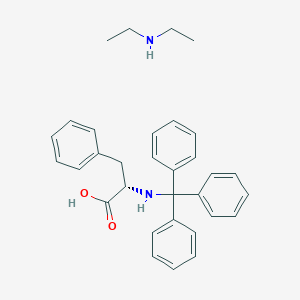

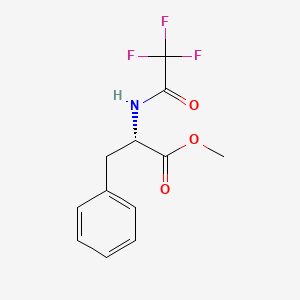
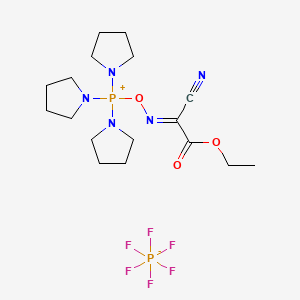
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612944.png)
